molecular formula C19H17BrClN5O2S B282925 2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide

2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide

Cat. No. B282925
M. Wt: 494.8 g/mol
InChI Key: ZJOPJJAUBMFPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide is a chemical compound that has recently gained attention in scientific research. This compound has been synthesized and studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells and bacteria. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. It has also been shown to modulate the immune system and reduce the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide in lab experiments is its potential to target multiple diseases. It has been shown to have activity against cancer cells, bacteria, and fungi, as well as anti-inflammatory and immunomodulatory properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide. One direction is to further investigate its mechanism of action and how it interacts with different cell types and enzymes. Another direction is to explore its potential use in combination with other drugs or therapies. Additionally, more research is needed to determine its safety and efficacy in animal and human studies.

Synthesis Methods

The synthesis of 2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide involves the reaction of 4-bromo-2-chloroaniline, 4-acetylamino-phenyl isothiocyanate, and 4-methyl-1,2,4-triazoline-3-thione in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain the final compound.

Scientific Research Applications

2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide has been studied for its potential applications in the treatment of cancer, bacterial infections, and fungal infections. It has also been studied for its anti-inflammatory properties and potential use in the treatment of autoimmune diseases.

properties

Molecular Formula

C19H17BrClN5O2S

Molecular Weight

494.8 g/mol

IUPAC Name

2-[[5-(4-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide

InChI

InChI=1S/C19H17BrClN5O2S/c1-11(27)22-14-6-3-12(4-7-14)18-24-25-19(26(18)2)29-10-17(28)23-16-8-5-13(20)9-15(16)21/h3-9H,10H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

ZJOPJJAUBMFPHS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Br)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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